

# SHP2 Inhibitor SHP504: A Comparative Analysis of Off-Target Kinase Profiles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SHP504

Cat. No.: B11929918

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comparative analysis of the off-target kinase profile of the SHP2 inhibitor, **SHP504**, against other known SHP2 inhibitors. Due to the limited publicly available kinase screening data for **SHP504**, this guide focuses on a qualitative comparison and presents available quantitative data for alternative SHP2 inhibitors, TNO155 and RMC-4630, to offer a valuable reference for researchers in the field.

While SHP2 is a well-validated target in oncology and other diseases, the development of highly selective inhibitors is crucial to minimize off-target effects and potential toxicities. This comparison aims to shed light on the kinase selectivity of various SHP2 inhibitors, providing a valuable resource for target validation, lead optimization, and clinical candidate selection.

## Comparative Kinase Selectivity of SHP2 Inhibitors

Comprehensive off-target kinase panel screening is a critical step in the preclinical development of any kinase inhibitor. This process involves testing the compound against a large panel of kinases to identify any unintended interactions. While detailed, head-to-head kinase panel data for **SHP504** against a broad range of kinases is not publicly available, we can draw comparisons based on information disclosed for other well-characterized SHP2 inhibitors.

| Inhibitor | On-Target Potency<br>(SHP2 IC50) | Off-Target Kinase<br>Profile Summary                                                                                                                                       | Publicly Available<br>Quantitative Data                                                                                                                                                                                                                                                                                                                                                                                                                                                                 |
|-----------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SHP504    | Not Publicly Available           | Information on off-target kinase screening is not publicly available.                                                                                                      | None                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |
| TNO155    | 11 nM[1]                         | High selectivity for SHP2. Off-target effects were observed at significantly higher concentrations for a limited number of non-kinase targets (Cav1.2, VMAT, and SST3)[1]. | A comprehensive kinase panel screening revealed that at a concentration of 1 $\mu$ M, TNO155 showed minimal off-target activity. The vast majority of the 468 kinases tested exhibited less than 10% inhibition. A small number of kinases showed inhibition between 10-50%, with very few exceeding 50% inhibition. (Data extracted from the supplementary information of "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer," Journal of Medicinal Chemistry, 2020). |
| RMC-4630  | Not Publicly Available           | Reported to be highly selective for SHP2, with over 3,000-fold selectivity against a                                                                                       | While the high selectivity is stated in official documents, the detailed kinase panel data with specific                                                                                                                                                                                                                                                                                                                                                                                                |

|        |       |                                                                                                                                                                  |                                                                                                                               |
|--------|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
|        |       | panel of over 450 kinases[2].                                                                                                                                    | inhibition values for each kinase is not publicly available in the reviewed sources.                                          |
| SHP099 | 71 nM | Stated to have high selectivity for SHP2 over its closest homolog, SHP1. A screening against a panel of 66 kinases showed no significant off-target activity[3]. | The detailed kinase panel data with specific inhibition values for the 66 kinases is not provided in the primary publication. |

Note: The table above summarizes the publicly available information. The absence of quantitative data for **SHP504** and the limited data for other inhibitors highlight the need for more transparent and accessible off-target screening results in the scientific literature.

## Experimental Protocols

A standardized methodology for off-target kinase panel screening is crucial for the accurate comparison of different inhibitors. While specific protocols for each compound are often proprietary, a general experimental workflow is described below.

### General Protocol for In Vitro Kinase Panel Screening

Biochemical kinase assays are the gold standard for determining the inhibitory activity of a compound against a panel of purified kinases. These assays typically measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by the kinase.

#### Key Steps:

- Compound Preparation: The test compound (e.g., **SHP504** or other SHP2 inhibitors) is serially diluted to a range of concentrations.
- Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP (often at or near the  $K_m$  concentration for each kinase), and the test compound in a suitable

reaction buffer.

- **Detection:** The extent of substrate phosphorylation is measured. Common detection methods include:
  - Radiometric Assays: Utilize  $^{32}\text{P}$  or  $^{33}\text{P}$ -labeled ATP and measure the incorporation of radioactivity into the substrate.
  - Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.
  - Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.
- **Data Analysis:** The kinase activity in the presence of the inhibitor is compared to the activity in a control reaction (without the inhibitor). The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is then calculated.

The following diagram illustrates a typical workflow for an in vitro kinase panel screening experiment.



[Click to download full resolution via product page](#)

A typical workflow for in vitro kinase panel screening.

## SHP2 Signaling Pathway

SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway. Its activation is a key step in transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors. Understanding this pathway is essential for

contextualizing the importance of SHP2 inhibition and the potential consequences of off-target effects.

Upon growth factor binding to an RTK, the receptor dimerizes and autophosphorylates on tyrosine residues. These phosphorylated sites serve as docking stations for adaptor proteins like Grb2, which in turn recruits SHP2. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation, survival, and differentiation.

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway.



[Click to download full resolution via product page](#)

SHP2's central role in the RAS-MAPK signaling cascade.

## Conclusion

The development of selective SHP2 inhibitors holds significant promise for the treatment of various diseases. While direct, comprehensive off-target kinase screening data for **SHP504** is not currently in the public domain, a comparative analysis with other SHP2 inhibitors like TNO155 and RMC-4630 provides valuable insights. The available data suggests that highly selective SHP2 inhibitors can be developed. For a complete and objective comparison, the public disclosure of comprehensive kinase panel screening data for all investigational compounds, including **SHP504**, is highly encouraged. This transparency is vital for the scientific community to fully assess the therapeutic potential and potential risks of these promising new agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SEC Filing | Revolution Medicines [ir.revmed.com]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHP2 Inhibitor SHP504: A Comparative Analysis of Off-Target Kinase Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11929918#shp504-off-target-kinase-panel-screening-results>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)